Methyl 4-iodo-2-(2-methoxyethoxy)benzoate
Description
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate is an aromatic ester featuring an iodine atom at the para position and a 2-methoxyethoxy substituent at the ortho position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the ether-linked methoxyethoxy group contributes to solubility in polar solvents .
Properties
IUPAC Name |
methyl 4-iodo-2-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-14-5-6-16-10-7-8(12)3-4-9(10)11(13)15-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMQFPGSXNPXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-2-(2-methoxyethoxy)benzoate typically involves the iodination of a suitable benzoate precursor followed by esterification. One common method involves the reaction of 4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of new aryl-aryl bonds.
Reduction: Formation of alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-2-(2-methoxyethoxy)benzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. In reduction reactions, the ester group is converted to an alcohol, while in oxidation reactions, the methoxyethoxy group is transformed into more oxidized functional groups.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | References |
|---|---|---|---|---|---|
| Methyl 4-iodo-2-(2-methoxyethoxy)benzoate | Iodo (C4), 2-methoxyethoxy (C2) | C11H13IO5 | ~352.1 (estimated) | Cross-coupling precursor, agrochemical R&D | [11, 16] |
| Methyl 4-iodo-2-methoxybenzoate | Iodo (C4), methoxy (C2) | C9H9IO3 | 292.072 | Simpler structure; lower solubility | [2] |
| Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate | Methoxy (C4), 2-methoxy-2-oxoethoxy (C2) | C12H14O6 | 254.24 | Increased ester reactivity; potential hydrolysis | [16] |
| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | Amino (C4), ethylthio (C5), methoxy (C2) | C11H15NO3S | 241.311 | Nucleophilic amino group; sulfur-based reactivity | [15] |
| Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)ureidosulfonyl)benzoate | Iodo (C4), sulfonylurea-triazine (C2) | C15H14IN5O6S | 575.18 | Herbicidal activity (e.g., iodosulfuron-methyl derivative) | [6, 7, 11] |
Functional Group Impact on Properties
Reactivity :
- The iodine atom in the target compound and Methyl 4-iodo-2-methoxybenzoate facilitates halogenation or coupling reactions. However, the methoxyethoxy group in the target compound offers enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the methoxy group in the latter .
- Compounds with sulfonylurea-triazine groups (e.g., iodosulfuron-methyl derivatives) exhibit herbicidal activity due to their ability to inhibit acetolactate synthase (ALS) in plants. This functionality is absent in the target compound .
Stability :
Toxicity :
Analytical Differentiation
Mass spectrometry (MS) can distinguish between isomers like methoxybenzoic acids and methyl hydroxybenzoate esters. For example, α-cleavage of methoxy groups produces distinct fragmentation patterns compared to ester hydrolysis products .
Biological Activity
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom, which enhances its reactivity and potential biological activity. The chemical formula is , and its structure includes:
- A methoxyethoxy group, which may influence solubility and biological interactions.
- An iodine substituent that can participate in various chemical reactions, including those relevant to anticancer activity.
Synthesis
The synthesis of this compound typically involves the iodination of 4-methoxybenzoic acid derivatives followed by esterification with methanol. This process can be optimized to enhance yield and purity, as demonstrated in various synthetic studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
- HepG2 (liver cancer)
Results indicate that this compound exhibits significant cytotoxic effects, with IC50 values comparable to other known anticancer agents. For instance, in a study involving various iodo-substituted compounds, this compound showed promising activity with IC50 values ranging from 5 to 10 µM across different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 6.46 |
| A549 | 5.55 |
| HCT116 | 5.40 |
| HepG2 | 5.24 |
The mechanism by which this compound exerts its biological effects is thought to involve several pathways:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells, contributing to its anticancer efficacy.
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G1/S phase transition.
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Breast Cancer : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, accompanied by increased markers for apoptosis.
- Lung Cancer : A549 cells treated with this compound showed decreased proliferation rates and altered expression of key oncogenes.
- Liver Cancer : HepG2 cells exhibited sensitivity to this compound, suggesting potential for therapeutic application in hepatocellular carcinoma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
